Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

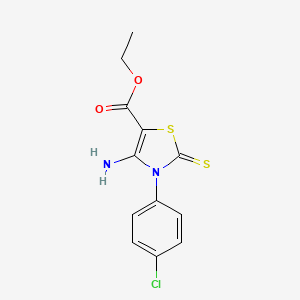

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 57037-03-3) is a functionalized 2,3-dihydro-1,3-thiazole derivative with the molecular formula C₁₂H₁₁ClN₂O₂S₂ and a molecular weight of 314.81 g/mol . Its structure comprises a thiazole core substituted with a 4-chlorophenyl group at position 3, an amino group at position 4, and a thioxo (sulfur) moiety at position 2 (Figure 1). The ethyl ester at position 5 enhances solubility and modulates reactivity for downstream applications.

Properties

IUPAC Name |

ethyl 4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDAHHYEWASLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been studied for its diverse biological activities:

-

Antimicrobial Activity:

- The compound has shown promising results against various bacterial strains. Its structure suggests potential interactions with bacterial enzymes or receptors that could inhibit growth or replication.

- Studies have indicated that derivatives of thiazole compounds exhibit significant antibacterial effects, suggesting that this compound may share similar properties .

-

Anticancer Properties:

- Research indicates that thiazole derivatives can exhibit anticancer activity. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Specific studies have highlighted the effectiveness of thiazole compounds against estrogen receptor-positive breast cancer cells .

Synthesis Applications

The synthesis of this compound typically involves multi-step procedures that integrate various reagents. The optimization of these synthetic pathways is crucial for enhancing yield and purity.

Common Synthetic Routes:

- Condensation Reactions:

- The compound can be synthesized through condensation reactions involving thiazole derivatives and appropriate amines or carboxylic acids.

- Cyclization Techniques:

- Cyclization methods are employed to form the thiazole ring structure effectively. This often includes microwave-assisted synthesis to improve reaction times and yields.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds similar to this compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were recorded to assess potency.

Case Study 2: Anticancer Activity Screening

In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines. This compound was noted for its ability to induce cell death in MCF7 breast cancer cells with a significant reduction in cell viability observed at specific concentrations .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The bioactivity and physicochemical properties of thiazole derivatives are heavily influenced by substituents. Table 1 compares key analogs of the target compound.

Table 1: Structural analogs of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Key Observations :

Biological Activity

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and reviews.

- Molecular Formula : C12H12ClN3O2S2

- Molecular Weight : 300.78 g/mol

- IUPAC Name : this compound

- CAS Number : 689772-03-0

Antitumor Activity

Recent studies indicate that thiazole derivatives, including this compound, exhibit notable antitumor properties. The compound's structure allows it to interact effectively with various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The results demonstrated an IC50 value of approximately 1.98 µg/mL, indicating significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Comparison Drug |

|---|---|---|

| HT29 | 1.98 | Doxorubicin |

| Jurkat | 1.61 | Doxorubicin |

The mechanism by which this compound exerts its antitumor effects involves:

- Inhibition of Bcl-2 : The compound shows a strong affinity for inhibiting the Bcl-2 protein, which is crucial in regulating apoptosis in cancer cells.

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in tumor cells through the activation of caspases .

- Cell Cycle Arrest : The compound has also been noted to induce G1 phase arrest in the cell cycle, preventing cancer cell proliferation.

Antimicrobial Activity

Beyond its antitumor capabilities, this compound has demonstrated antimicrobial properties against various pathogens.

Case Study: Antimicrobial Testing

In vitro tests have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain but generally ranged from 10 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3187 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.20–7.65 ppm) and NH₂ signals (δ 6.85–7.11 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292.78 for C₁₁H₁₇ClN₂O₃S) and fragmentation patterns validate the structure .

Advanced: How are X-ray crystallography and software tools like SHELX and ORTEP used to resolve structural ambiguities?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. SHELX programs (e.g., SHELXL for refinement) are employed to model anisotropic displacement parameters and hydrogen bonding networks . For visualization, ORTEP-III (via WinGX) generates thermal ellipsoid plots, while hydrogen-bonding patterns are analyzed using graph-set notation (e.g., Etter’s rules in ) . Example workflow:

Collect diffraction data (e.g., Cu-Kα radiation).

Solve phase problem via direct methods (SHELXS/SHELXD).

Refine with SHELXL, incorporating restraints for disordered moieties .

Validate geometry using WinGX’s PARST or PLATON .

Advanced: How can hydrogen-bonding networks and crystal packing influence physicochemical properties?

Methodological Answer:

Hydrogen bonds (e.g., N–H⋯O, C=O⋯H–N) stabilize crystal lattices and affect solubility and melting points. highlights graph-set analysis (e.g., R₂²(8) motifs) to classify interactions. For example, intramolecular H-bonds in analogous compounds reduce conformational flexibility, while intermolecular bonds enhance thermal stability . Computational tools like Mercury (CCDC) map packing diagrams to correlate with experimental DSC/TGA data.

Advanced: What computational approaches model the electronic structure and reactivity of this thiazole derivative?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example:

- Optimize geometry at B3LYP/6-31G(d) level.

- Analyze electrostatic potential (ESP) maps for nucleophilic/electrophilic regions.

- Study tautomerism (e.g., thione-thiol equilibrium) using potential energy surface scans .

’s puckering coordinates can model ring conformations in solution vs. solid state.

Advanced: What strategies are used to evaluate bioactivity, such as anticancer potential?

Methodological Answer:

- In vitro assays : MTT tests on cancer cell lines (e.g., IC₅₀ determination). reports 84% yield for fluorophenyl analogs with anticancer activity .

- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) identifies target proteins (e.g., kinase inhibitors).

- SAR analysis : Modify substituents (e.g., 4-chlorophenyl vs. fluorophenyl) to correlate structure with cytotoxicity .

Advanced: How are contradictions in spectroscopic vs. crystallographic data resolved?

Methodological Answer:

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects in solution vs. static crystal structures. Approaches include:

Variable-temperature NMR to probe conformational flexibility.

Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.